molecular formula C22H24N6O2S B2529257 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide CAS No. 1421532-45-7

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2529257
CAS No.: 1421532-45-7
M. Wt: 436.53
InChI Key: FKOLZEULIXAPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The thiazole and pyridazine rings are known for their roles in drug design, particularly in neuropharmacology and oncology.

Research indicates that the compound may exhibit several mechanisms of action:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. In vitro studies have demonstrated IC50 values indicating significant inhibitory activity, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
  • Acetylcholinesterase Inhibition : Similar compounds have been noted for their acetylcholinesterase inhibitory activity, which could be relevant for Alzheimer's disease treatment. The structural similarities suggest that this compound may also exhibit such properties, although specific data on this compound is limited .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor activity, potentially inhibiting cell proliferation in various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against lung cancer cell lines .

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50)Reference
MAO-B InhibitionEnzyme Inhibition6.71 µM
Acetylcholinesterase InhibitionEnzyme InhibitionNot yet reported
Antitumor ActivityCell Proliferation6.26 µM (HCC827)

Case Studies

  • Neuropharmacological Studies : A study focusing on similar thiazole derivatives demonstrated significant inhibition of MAO-B with IC50 values as low as 0.75 µM for closely related compounds, indicating that structural modifications can enhance potency . This suggests that this compound could be optimized for better efficacy.
  • Cancer Research : In a comparative analysis of various benzamidazole derivatives, compounds with similar structural motifs exhibited promising antitumor effects against lung cancer cell lines, highlighting the potential for further exploration of this compound in oncology .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c23-19(29)13-17-14-31-22(24-17)25-21(30)18-6-7-20(27-26-18)28-10-8-16(9-11-28)12-15-4-2-1-3-5-15/h1-7,14,16H,8-13H2,(H2,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOLZEULIXAPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC(=CS4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.